3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
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Overview
Description
3-amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol is a chemical compound with the molecular formula C₁₁H₁₅NO It is a derivative of benzosuberone and is characterized by the presence of an amino group and a hydroxyl group on a tetrahydrobenzoannulene ring system
Mechanism of Action
Target of Action
The primary targets of 3-amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol are currently unknown.
Mode of Action
The mode of action of 3-amino-6,7,8,9-tetrahydro-5H-benzo7The presence of the amino group and the hydroxyl group could potentially allow for hydrogen bonding with target proteins, influencing their function .
Biochemical Pathways
The specific biochemical pathways affected by 3-amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol are currently unknown . Compounds with similar structures have been found to interact with the n-methyl-d-aspartate receptor (nmdar), a key therapeutic target for several neurological disorders
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-amino-6,7,8,9-tetrahydro-5H-benzo7The compound’s relatively low molecular weight (17725 g/mol) suggests that it may have good bioavailability . The presence of polar groups (amino and hydroxyl) could potentially influence its absorption and distribution .
Result of Action
The molecular and cellular effects of 3-amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . 7annulen-5-ol is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol typically involves multi-step organic reactions. One common method includes the reduction of 3-nitro-6,7,8,9-tetrahydro-5H-benzo7The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
3-amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the ring structure or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) can be employed.
Substitution: Various electrophiles can be used in the presence of a base to facilitate nucleophilic substitution at the amino group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce a wide range of functional groups depending on the electrophile used.
Scientific Research Applications
3-amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol has several applications in scientific research:
Biology: The compound has been studied for its potential biological activities, including its role as a precursor for bioactive molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : This compound is structurally similar but lacks the hydroxyl group.
- 6,7,8,9-tetrahydro-5H-benzo 7annulen-5-carboxylic acid : This compound has a carboxylic acid group instead of the amino and hydroxyl groups .
Uniqueness
The presence of both an amino group and a hydroxyl group in 3-amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol makes it unique compared to its analogs
Properties
IUPAC Name |
3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7,11,13H,1-4,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGAFZBOKDWNEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=C(C=C2)N)C(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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